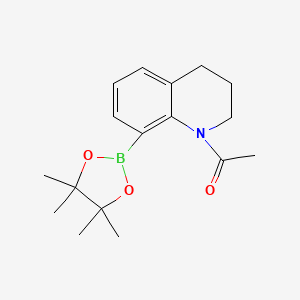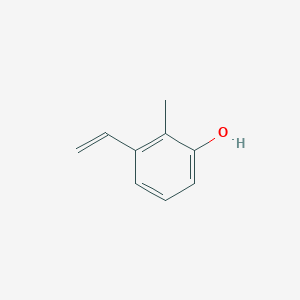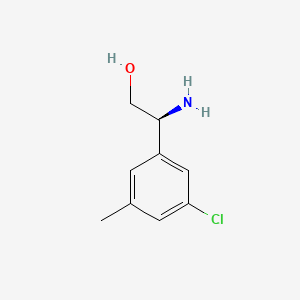
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a hydroxyl group attached to a chiral center, makes it an important molecule for enantiomeric studies and chiral separation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a chiral amine. One common method is the reductive amination of 3-chloro-5-methylbenzaldehyde using (S)-1-phenylethylamine as the chiral amine source. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. Catalysts such as chiral phosphoric acids or transition metal complexes are employed to facilitate the asymmetric synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-5-methylphenyl)acetone.
Reduction: Formation of 2-(3-chloro-5-methylphenyl)ethylamine.
Substitution: Formation of N-substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral selector in chromatography.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biological pathways and eliciting specific effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(3-chloro-5-methylphenyl)ethanol: The enantiomer of the compound with different chiral properties.
2-Amino-2-(3-chloro-5-methylphenyl)propanol: A similar compound with an additional methyl group on the carbon chain.
2-Amino-2-(3-chloro-5-methylphenyl)butanol: A similar compound with a longer carbon chain.
Uniqueness
(S)-2-Amino-2-(3-chloro-5-methylphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in chiral separation processes and as a chiral building block in asymmetric synthesis .
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clé InChI |
RMTGMXWWVVEJFV-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)Cl)[C@@H](CO)N |
SMILES canonique |
CC1=CC(=CC(=C1)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



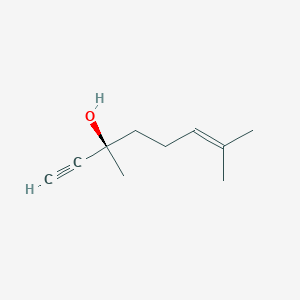


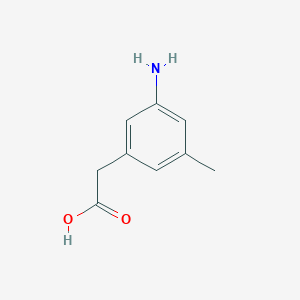
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
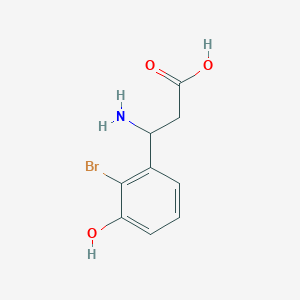
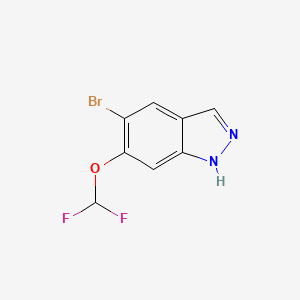
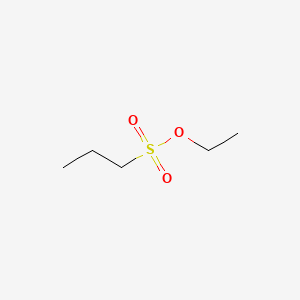
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)

